molecular formula C21H20F3N3O3S B2589642 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 897486-05-4

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2589642
CAS No.: 897486-05-4
M. Wt: 451.46
InChI Key: CVBXKEWHUOPKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4,7-dimethoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequent reactions with 3-(trifluoromethyl)benzoyl chloride can yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group using specific reducing agents.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antibacterial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the benzo[d]thiazole core. Similar compounds include:

  • 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazine: : Lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)benzoyl chloride: : Lacks the benzo[d]thiazole core.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-29-15-6-7-16(30-2)18-17(15)25-20(31-18)27-10-8-26(9-11-27)19(28)13-4-3-5-14(12-13)21(22,23)24/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXKEWHUOPKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.